molecular formula C10H7ClN4S2 B12578753 6-Chloro-3-[5-(methylsulfanyl)thiophen-2-yl][1,2,4]triazolo[4,3-b]pyridazine CAS No. 596825-59-1

6-Chloro-3-[5-(methylsulfanyl)thiophen-2-yl][1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B12578753
CAS No.: 596825-59-1
M. Wt: 282.8 g/mol
InChI Key: KJCFLEJWGFUPJR-UHFFFAOYSA-N
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Description

6-Chloro-3-[5-(methylsulfanyl)thiophen-2-yl][1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that combines several functional groups, including a chloro group, a methylsulfanyl group, and a thiophene ring

Properties

CAS No.

596825-59-1

Molecular Formula

C10H7ClN4S2

Molecular Weight

282.8 g/mol

IUPAC Name

6-chloro-3-(5-methylsulfanylthiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C10H7ClN4S2/c1-16-9-5-2-6(17-9)10-13-12-8-4-3-7(11)14-15(8)10/h2-5H,1H3

InChI Key

KJCFLEJWGFUPJR-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(S1)C2=NN=C3N2N=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthesis of the Triazolo[4,3-b]pyridazine Core

  • Starting Materials: 3,6-Dichloropyridazine and 5-substituted tetrazoles (e.g., 5-(methylsulfanyl)thiophen-2-yl tetrazole).
  • Reaction Conditions: The dichloropyridazine is reacted with the tetrazole in the presence of pyridine in toluene solvent under reflux for approximately 5 hours.
  • Mechanism: The reaction proceeds via nucleophilic aromatic substitution at the 3-position of the dichloropyridazine by the tetrazole nitrogen, followed by thermal ring transformation to form the fused triazolo ring.

Chlorination Step

  • Reagents: Phosphorus oxychloride (POCl3) is used to chlorinate methyl-substituted triazolo-pyridazine intermediates at the 6-position.
  • Conditions: Heating the intermediate with POCl3 at 100 °C for 6 hours, often with catalytic DMF to facilitate chlorination.
  • Outcome: Formation of 6-chloro-3-substituted triazolo[4,3-b]pyridazine with high yield (around 87-98%).

Introduction of the 5-(Methylsulfanyl)thiophen-2-yl Group

  • Method: The 3-position substitution with the 5-(methylsulfanyl)thiophen-2-yl group can be achieved by nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling) using appropriate thiophene derivatives bearing methylsulfanyl substituents.
  • Typical Conditions: Use of strong bases such as potassium tert-butoxide or sodium hydride in polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF), with heating to 80 °C or reflux.
  • Purification: Chromatographic techniques (silica gel column chromatography) with solvent systems such as toluene/ethyl acetate are employed to isolate the pure product.

Representative Experimental Procedure

Step Reagents & Conditions Yield (%) Notes
1. Cyclization 3,6-Dichloropyridazine + 5-(methylsulfanyl)thiophen-2-yl tetrazole, pyridine, toluene, reflux 5 h 80-90 Formation of triazolo-pyridazine core
2. Chlorination Intermediate + POCl3, DMF (catalytic), 100 °C, 6 h 87-98 Introduction of 6-chloro substituent
3. Substitution Intermediate + thiophene derivative, t-BuOK, KI, THF, 0 °C to 80 °C 70-88 Attachment of methylsulfanylthiophene group
4. Purification Silica gel chromatography (toluene/ethyl acetate) - Isolation of pure compound

Analytical and Structural Confirmation

  • Melting Point: Typically in the range of 422-425 K for related compounds.
  • Spectroscopic Data:
    • ^1H NMR shows characteristic signals for triazolo and thiophene protons.
    • Mass spectrometry confirms molecular ion peaks consistent with the molecular formula.
  • Crystallography: X-ray diffraction studies reveal planar molecular structures with intra- and intermolecular interactions stabilizing the crystal lattice.

Research Findings and Optimization

  • The cyclization and chlorination steps are highly efficient and reproducible, yielding planar triazolo-pyridazine derivatives with good purity.
  • The choice of base and solvent critically affects the substitution step; potassium tert-butoxide in THF provides optimal yields.
  • Reaction times and temperatures are optimized to balance conversion and minimize side reactions.
  • Purification by chromatography ensures removal of unreacted starting materials and by-products, critical for obtaining analytically pure compounds for further biological evaluation.

Summary Table of Preparation Methods

Preparation Stage Key Reagents Conditions Yield Range Comments
Core Cyclization 3,6-Dichloropyridazine, 5-substituted tetrazole, pyridine Reflux in toluene, 5 h 80-90% Forms triazolo[4,3-b]pyridazine ring
Chlorination POCl3, catalytic DMF 100 °C, 6 h 87-98% Introduces 6-chloro substituent
Thiophene Substitution t-BuOK, KI, THF 0 °C to 80 °C 70-88% Attaches methylsulfanylthiophene group
Purification Silica gel chromatography Ambient - Ensures product purity

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-[5-(methylsulfanyl)thiophen-2-yl][1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under basic conditions to form new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols, bases like sodium hydroxide

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Dechlorinated derivatives

    Substitution: Amino or thiol-substituted derivatives

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of the triazolo[4,3-b]pyridazine framework exhibit significant anticancer properties. For instance, a study published in Acta Pharmaceutica demonstrated that compounds with similar structures showed promising results against various cancer cell lines, including colon and breast cancer cells. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation through various pathways such as the modulation of apoptotic proteins and cell cycle regulators .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research indicates that certain derivatives possess effective antibacterial and antifungal properties. For example, a series of synthesized triazolopyridazine derivatives were tested against Gram-positive and Gram-negative bacteria, showing varied levels of efficacy. The structure-activity relationship (SAR) studies suggest that modifications in the thiophene and triazole moieties can enhance antimicrobial potency .

Anti-inflammatory Effects

Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Studies have shown that compounds related to 6-Chloro-3-[5-(methylsulfanyl)thiophen-2-yl][1,2,4]triazolo[4,3-b]pyridazine exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6. This suggests potential therapeutic applications in treating inflammatory conditions .

Neuroprotective Properties

Emerging research highlights the neuroprotective effects of triazolo-pyridazine derivatives. These compounds have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. The neuroprotective mechanism is thought to involve the modulation of oxidative stress pathways and enhancement of neurotrophic factors .

Case Study 1: Anticancer Screening

A comprehensive study evaluated a library of triazolo-pyridazine derivatives for their anticancer activity against human colon carcinoma cell lines. The results indicated that specific modifications led to an increase in cytotoxicity compared to standard chemotherapeutics. The study utilized MTT assays to determine IC50 values and further analyzed the mechanisms through flow cytometry and Western blotting techniques .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, a series of synthesized compounds based on the triazolo-pyridazine structure were screened against various pathogens, including Staphylococcus aureus and Candida albicans. The results demonstrated that certain derivatives exhibited potent activity with minimum inhibitory concentrations (MIC) lower than those of conventional antibiotics, suggesting their potential as alternative therapeutic agents .

Mechanism of Action

The mechanism of action of 6-Chloro-3-[5-(methylsulfanyl)thiophen-2-yl][1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt metabolic pathways and lead to therapeutic effects, such as reduced inflammation or inhibited cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-3-[5-(methylsulfanyl)thiophen-2-yl][1,2,4]triazolo[4,3-b]pyridazine is unique due to its combination of a chloro group, a methylsulfanyl group, and a thiophene ring within the triazolopyridazine framework. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.

Biological Activity

6-Chloro-3-[5-(methylsulfanyl)thiophen-2-yl][1,2,4]triazolo[4,3-b]pyridazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C10_{10}H7_7ClN4_4S
  • Molecular Weight : 282.8 g/mol
  • IUPAC Name : 6-Chloro-3-[5-(methylsulfanyl)thiophen-2-yl][1,2,4]triazolo[4,3-b]pyridazine

Anticancer Activity

Recent studies have demonstrated that 6-Chloro-3-[5-(methylsulfanyl)thiophen-2-yl][1,2,4]triazolo[4,3-b]pyridazine exhibits notable antiproliferative effects against various cancer cell lines. The compound's mechanism primarily involves the inhibition of tubulin polymerization, which disrupts microtubule dynamics essential for cell division.

Case Studies and Research Findings

  • Antiproliferative Studies :
    • In a study assessing the antiproliferative activity against A549 (lung adenocarcinoma), SGC-7901 (gastric adenocarcinoma), and HT-1080 (fibrosarcoma) cell lines, the compound displayed IC50_{50} values ranging from 0.008 to 0.014 μM, indicating potent activity comparable to established chemotherapeutics like CA-4 .
    Cell LineIC50_{50} (μM)
    A5490.008
    SGC-79010.014
    HT-10800.012
  • Mechanism of Action :
    • The compound effectively inhibits tubulin polymerization as demonstrated by tubulin polymerization assays. Immunofluorescence studies further revealed that it disrupts microtubule dynamics significantly .
  • Comparative Analysis :
    • In a comparative study with other triazolo derivatives, 6-Chloro-3-[5-(methylsulfanyl)thiophen-2-yl][1,2,4]triazolo[4,3-b]pyridazine showed superior activity against certain cancer types while maintaining lower cytotoxicity towards normal cells .

Additional Biological Activities

Beyond anticancer properties, preliminary investigations suggest that this compound may exhibit antiviral activities. N-Heterocycles similar to this structure have been reported to possess antiviral properties against various viral targets . However, specific studies on antiviral efficacy for this particular compound are still limited.

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